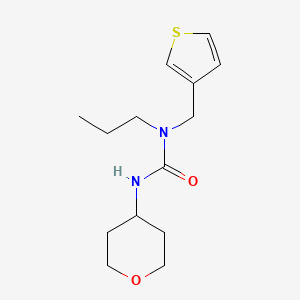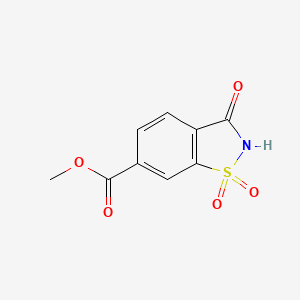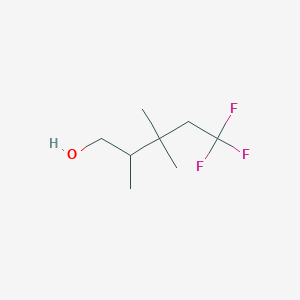
3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as “3,3-Diphenylpropylamine” involves various chemical reactions. For instance, one method involves the Friedel-Crafts alkylation of cinnamonitrile and benzene to prepare 3,3-diphenylpropionitrile, which is then converted into 3,3-diphenylpropylamine through catalytic hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Diphenylpropylamine” include a density of 1.0±0.1 g/cm3, boiling point of 331.9±31.0 °C at 760 mmHg, and a flash point of 155.2±17.0 °C .Applications De Recherche Scientifique
1. Structural Analysis and Crystallography The research conducted on similar sulfanylideneimidazolidin-4-one compounds, like rac-5-(1-Methylethyl)-2-sulfanylideneimidazolidin-4-one, focuses on their structural properties and crystallography. These studies reveal how these compounds form hydrogen bonds and other weak interactions, contributing to their structural stability and potential applications in crystal engineering (Castro et al., 2013).
2. Potential in Antifungal and Antioxidant Activity Research on N-sulfonamidyl-4-thiazolidinone derivatives, a class closely related to 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one, shows these compounds exhibit significant antifungal and antioxidant activities. This suggests possible applications in developing new antifungal agents and antioxidants (Subhedar et al., 2016).
3. Use in Heterocyclic Chemistry and Medicinal Applications The broader family of 1,3-Thiazolidin-4-ones, to which 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one is related, is extensively studied in medicinal chemistry. These compounds serve as key synthons for various biologically active molecules, indicating their utility in pharmaceutical research and drug development (Cunico, Gomes, & Vellasco, 2008).
4. Investigations into Novel Synthetic Routes Studies on similar compounds like Diphenyl N-Sulfamoylcarbonimidate show interest in developing novel synthetic routes for heterocyclic compounds. This research could inform the synthesis and potential modifications of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one for specific applications (Haake & Schümmelfeder, 1991).
5. Exploration of Antimicrobial Properties The synthesis and study of compounds like 2-thioxo-4-thiazolidinones, closely related to the compound of interest, have revealed their promising antimicrobial properties. This suggests potential applications of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one in antimicrobial research (El-Gaby et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,3-diphenylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17-13-19-18(22)20(17)12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFRCNOJMUMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)

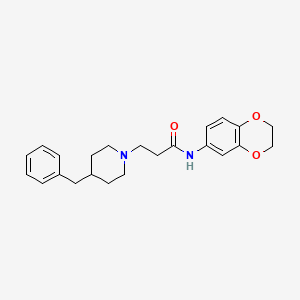
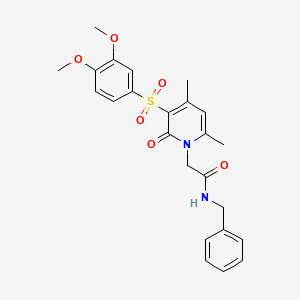
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

